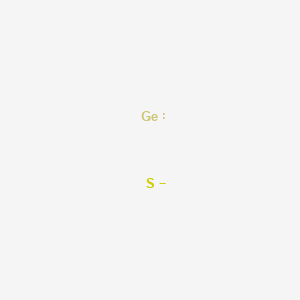
Germanium;sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Germanium sulfide can be synthesized through various methods:
Reduction of Germanium Disulfide: The compound was first made by reducing germanium disulfide (GeS₂) with germanium.
Reduction in a Stream of Hydrogen Gas: Another method involves reducing germanium disulfide in a stream of hydrogen gas.
Reduction with Hypophosphorous Acid: Germanium disulfide can also be reduced with an excess of hypophosphorous acid followed by vacuum sublimation.
Hydrothermal Method: Germanium sulfide nanoparticles can be synthesized using the hydrothermal method, which involves the reaction of germanium and sulfur precursors under high temperature and pressure.
Análisis De Reacciones Químicas
Germanium sulfide undergoes several types of chemical reactions:
Reduction: Germanium sulfide can be reduced to elemental germanium using reducing agents like hydrogen gas.
Substitution: Germanium sulfide reacts with sodium sulfide to form thiogermanates.
Common reagents and conditions used in these reactions include hydrogen gas, hypophosphorous acid, and sodium sulfide. Major products formed from these reactions include germanium hydroxide, germanium oxide, and thiogermanates .
Aplicaciones Científicas De Investigación
Germanium sulfide has a wide range of scientific research applications:
Optoelectronics: Due to its semiconducting properties, germanium sulfide is used in optoelectronic devices.
Photocatalysis: Germanium sulfide nanoparticles have been studied for their photocatalytic activity, which can be utilized in environmental cleanup and energy production.
Sensing Applications: Germanium sulfide nanoparticles are also used in pressure sensors and infrared sensors.
Superconductivity: Research has shown that germanium sulfide compounds exhibit superconducting properties under high pressure.
Mecanismo De Acción
The mechanism by which germanium sulfide exerts its effects is primarily related to its semiconducting properties. The compound’s electronic structure allows it to interact with light and other electromagnetic radiation, making it useful in optoelectronic devices . Additionally, the unique band structure of germanium sulfide under pressure facilitates transitions from semiconductor to metal states, which is crucial for its superconducting properties .
Comparación Con Compuestos Similares
Germanium sulfide can be compared with other similar compounds, such as:
Germanium Disulfide (GeS₂): Unlike germanium sulfide, germanium disulfide is a white solid that is soluble in water and forms thiogermanates when reacted with sodium sulfide.
Germanium Selenide (GeSe): Germanium selenide is another chalcogenide compound with similar semiconducting properties but different electronic and optical characteristics.
Germanium Telluride (GeTe): Germanium telluride is known for its thermoelectric properties and is used in different applications compared to germanium sulfide.
Germanium sulfide’s uniqueness lies in its ability to sublimate without decomposition and its wide range of applications in optoelectronics, photocatalysis, and superconductivity .
Propiedades
Fórmula molecular |
GeS-2 |
|---|---|
Peso molecular |
104.70 g/mol |
Nombre IUPAC |
germanium;sulfide |
InChI |
InChI=1S/Ge.S/q;-2 |
Clave InChI |
HTKBYFKZCZVNNW-UHFFFAOYSA-N |
SMILES canónico |
[S-2].[Ge] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![dimethyl 5-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4,7-dicarboxylate](/img/structure/B12321182.png)
![2-Phenyl-hexahydro-pyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12321188.png)

![(2S)-2-[(tert-Butoxy)carbonylamino]-3-(4-naphthylphenyl)propanoic acid](/img/structure/B12321198.png)
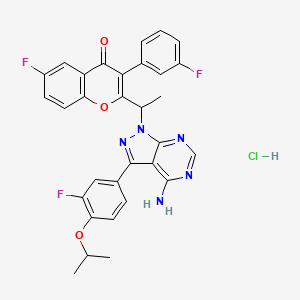
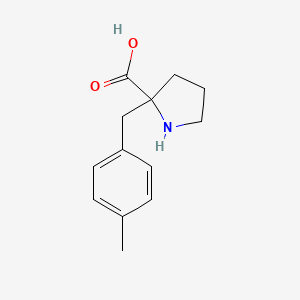
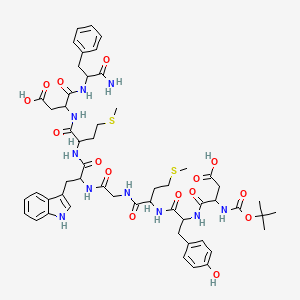
![[(S)-(-)-5,5'-Bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole][4-cyano-3-nitrobenzenecarboxylato][1,2,3-eta-2-propenyl]iridium(III)](/img/structure/B12321225.png)
![6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B12321232.png)
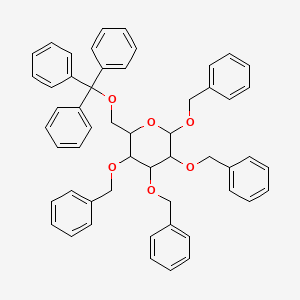
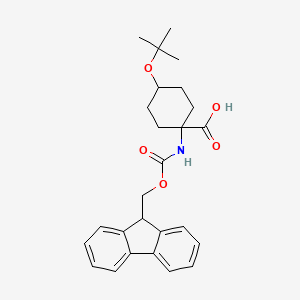
![2-(1-Methyl-2-methylidene-9-propan-2-yl-5-azatricyclo[5.4.0.03,8]undecan-5-yl)ethanol](/img/structure/B12321243.png)
![(9-hydroxy-3,4,5,14,15,16-hexamethoxy-9,10-dimethyl-8-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl) (E)-2-methylbut-2-enoate](/img/structure/B12321246.png)
